3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin
Description
Azithromycin Impurity G is an impurity found in the macrolide antibiotic, azithromycin. It can be used as a standard to trace azithromycin impurities.
Mechanism of Action
Target of Action
The primary target of 3’-N-Demethyl-3’-N-((4-methylphenyl)sulfonyl)azithromycin, also known as Azithromycin Impurity G, is the bacterial 70S ribosome, specifically the 50S subunit . The 50S subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the formation of peptide bonds and translocation during protein synthesis .
Mode of Action
Azithromycin Impurity G inhibits bacterial growth by binding to the 70S ribosome, specifically the 50S subunit . This binding prevents peptide bond formation and translocation during protein synthesis . Resistance to Azithromycin Impurity G can occur due to mutations in the 50S rRNA, which prevent the binding of the compound and allow the cell to synthesize error-free proteins .
Biochemical Pathways
The primary biochemical pathway affected by Azithromycin Impurity G is protein synthesis. By binding to the 50S subunit of the 70S ribosome, it prevents the formation of peptide bonds and translocation, effectively halting the synthesis of new proteins . This disruption of protein synthesis can have downstream effects on various cellular processes that rely on the production of new proteins.
Pharmacokinetics
Azithromycin, the parent compound, is known to have a bioavailability of approximately 37% . It exhibits extensive and rapid distribution from serum into intracellular compartments, followed by rapid distribution to the tissues . Tissue concentrations can exceed serum concentrations by up to 100-fold following a single dose .
Result of Action
The primary result of the action of Azithromycin Impurity G is the inhibition of bacterial growth. By preventing peptide bond formation and translocation during protein synthesis, it disrupts the production of new proteins, which is essential for bacterial growth and replication .
Action Environment
The action of Azithromycin Impurity G can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of certain ions or other compounds can potentially interfere with its binding to the 50S ribosomal subunit . .
Biochemical Analysis
Biochemical Properties
Azithromycin Impurity G shares similar biochemical properties with azithromycin. It inhibits bacterial growth by binding to the 70S ribosome, specifically the 50S subunit, preventing peptide bond formation and translocation during protein synthesis . Resistance to azithromycin, and by extension Azithromycin Impurity G, is attributed to mutations in 50S rRNA that prevent binding of the antibiotic, allowing the cell to synthesize error-free proteins .
Cellular Effects
Azithromycin Impurity G, like azithromycin, has effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Azithromycin Impurity G involves binding to the 50S subunit of the 70S ribosome, preventing peptide bond formation and translocation during protein synthesis . This inhibits the growth of bacteria by preventing the synthesis of essential proteins .
Temporal Effects in Laboratory Settings
Azithromycin, the parent compound, has been shown to have high tissue bioavailability and better in vivo efficacy than comparative agents .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Azithromycin Impurity G in animal models. Azithromycin has been shown to be effective in animal models of infection .
Metabolic Pathways
Azithromycin, the parent compound, is known to undergo demethylation as the major route of metabolism .
Transport and Distribution
Azithromycin, the parent compound, is known to have high tissue bioavailability .
Subcellular Localization
Azithromycin, the parent compound, is believed to penetrate and remain within host cells infected by organisms including Mycobacterium avium, Legionella pneumophila, and Borrelia burgdorferi .
Properties
IUPAC Name |
N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H76N2O14S/c1-15-33-44(11,52)37(48)29(7)45(12)23-25(3)21-42(9,51)39(27(5)36(28(6)40(50)58-33)59-34-22-43(10,55-14)38(49)30(8)57-34)60-41-35(47)32(20-26(4)56-41)46(13)61(53,54)31-18-16-24(2)17-19-31/h16-19,25-30,32-39,41,47-49,51-52H,15,20-23H2,1-14H3/t25-,26-,27+,28-,29-,30+,32+,33-,34+,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZSFKCLSYSRGC-XOZZEHTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76N2O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210128 | |
Record name | 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
889.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612069-31-5 | |
Record name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-[methyl[(4-methylphenyl)sulfonyl]amino]-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612069-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-N-DEMETHYL-3'-N-((4-METHYLPHENYL)SULFONYL)AZITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34G5B9N3QS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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